molecular formula C14H20N2O B3395119 Norfentanyl CAS No. 1609-66-1

Norfentanyl

Cat. No.: B3395119
CAS No.: 1609-66-1
M. Wt: 232.32 g/mol
InChI Key: PMCBDBWCQQBSRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Norfentanyl is typically synthesized through the N-dealkylation of fentanyl. This process involves the removal of the phenethyl group from fentanyl, resulting in the formation of this compound . The reaction conditions for this process often include the use of specific reagents and catalysts to facilitate the dealkylation.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of liquid chromatography-mass spectrometry (LC-MS) for the quantitation and purification of the compound . This method ensures the high purity and quality of this compound, which is essential for its subsequent use in various applications.

Chemical Reactions Analysis

Types of Reactions: Norfentanyl undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into other compounds or for its detection in biological samples.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce this compound.

    Substitution: Various nucleophiles can be used in substitution reactions to modify the this compound structure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol derivatives.

Scientific Research Applications

Norfentanyl has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of fentanyl and its analogs. This makes it a valuable compound for the development of new synthetic opioids .

Biology: In biological research, this compound is studied for its metabolic pathways and its role as a metabolite of fentanyl. This research helps in understanding the pharmacokinetics and pharmacodynamics of fentanyl .

Medicine: this compound is used in forensic toxicology to detect fentanyl use in biological samples. Its presence in urine or blood samples indicates the metabolism of fentanyl in the body .

Industry: In the pharmaceutical industry, this compound is used in the production of fentanyl and its analogs. This is crucial for the manufacture of pain management medications and anesthetics .

Comparison with Similar Compounds

Norfentanyl is one of many fentanyl analogs. Some similar compounds include:

  • 3-Methylbutyrfentanyl
  • 4-Fluorobutyrfentanyl
  • 4-Fluorofentanyl
  • α-Methylfentanyl
  • Acetylfentanyl
  • Benzylfentanyl
  • Furanylfentanyl
  • Homofentanyl

Uniqueness: this compound is unique in that it is an inactive metabolite of fentanyl, whereas many other fentanyl analogs are active compounds with varying degrees of potency and efficacy. This makes this compound particularly useful in forensic toxicology for detecting fentanyl use, as it remains in the body longer than fentanyl itself .

Properties

IUPAC Name

N-phenyl-N-piperidin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13/h3-7,13,15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCBDBWCQQBSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057657
Record name Norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609-66-1
Record name 4-(N-Propionylaniline)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Norfentanyl
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Record name 1609-66-1
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Record name Norfentanyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-N-piperidin-4-ylpropionamide
Source European Chemicals Agency (ECHA)
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Record name NORFENTANYL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The wells of an enhanced binding 96 well polystyrene microtiter plate were coated with the IgG fraction of the antiserum raised to Immunogen A (Hapten A-BSA) (Example 21), diluted in 10 mM Tris, pH 8.5 (125 μl/well). The appropriate antibody coating dilution was determined using standard ELISA chequerboard techniques. The plate was incubated for 2 hours at 37° C., washed 4 times with Tris buffered saline containing Tween 20 (TBST) and tapped dry. Standard solutions of fentanyl and norfentanyl were prepared in TBST at 0, 1, 5, 10, 50 and 500 ng/ml and 25 μl of each was added to the appropriate wells (see FIG. 12). 100 μl of conjugate B (hapten B-HRP) (Example 25), diluted in Tris buffer containing EDTA, D-mannitol, sucrose, thimerosal and BSA, was added to each of the wells, as shown in FIG. 12. The appropriate dilution of conjugate was also determined using standard ELISA chequerboard techniques. The plate was incubated at 37° C. for 2 hours. The excess unbound conjugate was removed by washing 6 times over a 10 minute period with TBST. 125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate, which was then incubated for 15 to 20 minutes in the dark at room temperature. The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well. The absorbance was then measured at 450 nm using a microtiter plate reader. The data generated in the assay is presented in Table 1 below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary metabolic pathway of fentanyl in humans?

A1: Fentanyl is primarily metabolized by the cytochrome P450 enzyme, specifically CYP3A4, to norfentanyl. [, ] This process occurs predominantly in the liver, but human duodenal microsomes also exhibit significant metabolic activity. []

Q2: How do plasma concentrations of fentanyl and this compound differ based on CYP3A5 genotype?

A2: In postoperative patients receiving intravenous fentanyl, individuals homozygous for the CYP3A53 allele exhibited significantly higher plasma concentrations of fentanyl normalized for infusion rate compared to carriers of the 1 allele. Conversely, the plasma concentration ratio of this compound to fentanyl was significantly lower in the 3/3 group. []

Q3: How is this compound typically excreted from the body?

A3: this compound, alongside fentanyl, is primarily excreted through urine. [, , ] Studies have shown that the renal clearance ratios of both fentanyl and this compound to creatinine were significantly higher than their respective free fractions in plasma, suggesting a role for renal tubular secretion in their elimination. []

Q4: Can pregnancy affect this compound clearance?

A4: Yes, pregnancy can delay this compound clearance, as demonstrated in a case study involving a pregnant woman with opioid use disorder. [, ]

Q5: Is saliva a reliable matrix for detecting this compound?

A5: Saliva testing does not appear to be a reliable method for detecting fentanyl or its metabolites, including this compound. One study found that neither fentanyl nor its metabolites were consistently detectable in saliva samples, even when urine tests were positive. []

Q6: What analytical techniques are commonly employed to detect and quantify fentanyl and this compound in biological samples?

A6: Various analytical techniques have been utilized for the detection and quantification of fentanyl and this compound in biological samples. These include:

    Q7: Can cerumen be used as an alternative matrix for detecting fentanyl and this compound in postmortem investigations?

    A7: Yes, cerumen has shown potential as an alternative matrix for the detection of fentanyl and this compound in postmortem investigations. A study successfully detected and quantified both substances in cerumen samples, suggesting its utility in forensic toxicology. []

    Q8: Can fentanyl and this compound be detected in skeletal tissue postmortem?

    A8: Yes, fentanyl, this compound, and other opioids can be detected in postmortem skeletal tissue and bone marrow. A validated LC-MS/MS method successfully quantified these substances in bone samples, providing valuable data for forensic investigations. []

    Q9: Does this compound contribute to fentanyl's toxicity?

    A10: Although this compound is less potent than fentanyl, its contribution to overall toxicity cannot be entirely disregarded, especially in prolonged use or overdose situations. The accumulation of this compound due to delayed clearance, as observed in pregnancy, could potentially exacerbate fentanyl's adverse effects. []

    Q10: Can oral fluid be a viable alternative matrix for assessing neonatal drug exposure to fentanyl?

    A12: Oral fluid shows promise as a less invasive alternative matrix for assessing neonatal drug exposure to fentanyl. A case study demonstrated the feasibility of using a sterile swab to collect oral fluid samples from infants administered fentanyl, with subsequent detection and quantification of fentanyl and this compound using UPLC-MS/MS. []

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